Product packaging for Sulfo-Cyanine7.5 alkyne(Cat. No.:)

Sulfo-Cyanine7.5 alkyne

Cat. No.: B1193674
M. Wt: 1120.45
InChI Key: CSMVGXVYMGBYSA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Near-Infrared Emission in Biological Systems for Enhanced Imaging

The use of fluorophores that operate in the near-infrared (NIR) window, which is typically defined as the spectral range between 700 and 1700 nanometers, offers significant advantages for biological imaging. mdpi.com This region is often referred to as the "biological window" because endogenous biomolecules like hemoglobin and water have their lowest absorption in this range. researchgate.net Consequently, NIR light can penetrate biological tissues more deeply and with less scattering compared to visible light. researchgate.netresearchgate.net

This reduced interaction with tissue components leads to several key benefits for in vivo imaging:

Reduced Autofluorescence: Biological tissues naturally emit their own light (autofluorescence) when excited, which can create a high background signal and obscure the signal from the fluorescent probe. Since this autofluorescence is much weaker in the NIR region, the signal-to-background ratio is significantly improved. mdpi.comresearchgate.net

Lower Light Scattering: Shorter wavelength light (like visible light) is scattered more by cellular components, which degrades image resolution. The longer wavelengths of NIR light are scattered less, allowing for clearer images of deeper structures. researchgate.net

Increased Tissue Penetration: Due to lower absorption and scattering, NIR light can travel further through tissue, enabling the non-invasive imaging of processes deep within a living organism. researchgate.netresearchgate.net

These properties make NIR fluorophores superior alternatives to traditional visible-light fluorophores for a wide array of biomedical applications, from fundamental research to potential clinical diagnostics. mdpi.comfrontiersin.org The development of novel NIR fluorophores continues to be a vibrant area of research, pushing the boundaries of what can be visualized within living systems. mdpi.com

Overview of Cyanine (B1664457) Dyes as a Class of Fluorescent Probes

Cyanine dyes are a major class of synthetic fluorescent molecules that are widely used as probes in biophysics and medical biochemistry. nih.gov Their core structure consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a key determinant of the dye's spectral properties, including its absorption and emission wavelengths.

Cyanine dyes are characterized by several favorable photophysical properties:

High Molar Extinction Coefficients: They absorb light very efficiently, which contributes to their brightness. mdpi.com

Moderate to High Fluorescence Quantum Yields: Many cyanine dyes efficiently convert the light they absorb into emitted fluorescent light, although this can be highly dependent on their molecular environment. nih.govnih.gov

Tunable Spectral Properties: By modifying the heterocyclic nuclei or the length of the polymethine chain, the absorption and emission wavelengths can be tuned across the visible and near-infrared spectrum. nih.gov

These dyes are frequently used to label and detect biomacromolecules such as nucleic acids (DNA, RNA) and proteins. mdpi.comresearchgate.net The interaction with these target molecules often leads to a significant increase in the dye's fluorescence intensity. nih.govnih.gov For instance, the fluorescence quantum yield of a pentamethine cyanine dye was observed to increase from 0.2% when free in solution to 42% when complexed with human serum albumin. nih.gov This environmentally sensitive fluorescence makes them powerful tools for detecting and quantifying specific biomolecules. datadryad.org

Role of Sulfo-Cyanine7.5 Alkyne within the Context of Bioorthogonal Chemistry and Bioimaging

This compound is a specialized, water-soluble near-infrared fluorophore. lumiprobe.comimmunomart.com It belongs to the heptamethine cyanine dye family and is structurally similar to Indocyanine Green (ICG), a dye approved for human clinical use. lumiprobe.com However, Sulfo-Cyanine7.5 features a rigidized trimethylene chain in its structure, which enhances its fluorescence quantum yield compared to ICG. The "sulfo-" prefix indicates the presence of sulfonate groups, which confer high water solubility, a crucial property for use in aqueous biological environments. immunomart.comaxispharm.com

The most critical feature for its role in advanced research is the terminal "alkyne" group. This functional group makes the dye a key reagent for bioorthogonal chemistry . medchemexpress.com Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The alkyne group allows Sulfo-Cyanine7.5 to participate in one of the most common bioorthogonal reactions: click chemistry . Specifically, it can react with a molecule containing an azide (B81097) group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable covalent bond. medchemexpress.com This reaction is highly specific and efficient, even in complex biological mixtures. interchim.fr

This capability allows researchers to precisely attach the bright, near-infrared Sulfo-Cyanine7.5 dye to a specific biomolecule of interest (e.g., a protein, peptide, or nucleic acid) that has been pre-labeled with an azide group. immunomart.com This targeted labeling strategy is central to its use in advanced bioimaging, enabling the high-resolution, deep-tissue visualization of specific molecular targets in real-time. axispharm.comaxispharm.com

Research Findings and Spectral Properties

The utility of this compound is defined by its specific spectral characteristics, which are optimized for NIR imaging.

PropertyValueReference
Excitation Maximum (Ex)~788 nm axispharm.com
Emission Maximum (Em)~808 nm axispharm.com
Stokes Shift~20 nm axispharm.com
Molecular Weight~1120.46 g/mol axispharm.cominterchim.fr
Key FeaturesHigh water solubility, Alkyne group for click chemistry, High quantum yield, NIR emission lumiprobe.commedchemexpress.comaxispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H48K3N3O13S4 B1193674 Sulfo-Cyanine7.5 alkyne

Properties

Molecular Formula

C48H48K3N3O13S4

Molecular Weight

1120.45

IUPAC Name

tripotassium;1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C48H51N3O13S4.3K/c1-7-23-49-44(52)14-9-8-10-24-51-39-20-18-35-37(27-33(66(56,57)58)29-41(35)68(62,63)64)46(39)48(4,5)43(51)22-16-31-13-11-12-30(25-31)15-21-42-47(2,3)45-36-26-32(65(53,54)55)28-40(67(59,60)61)34(36)17-19-38(45)50(42)6;;;/h1,15-22,25-29H,8-14,23-24H2,2-6H3,(H4-,49,52,53,54,55,56,57,58,59,60,61,62,63,64);;;/q;3*+1/p-3

InChI Key

CSMVGXVYMGBYSA-UHFFFAOYSA-K

SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine7.5 alkyne, Sulfo-Cyanine 7.5 alkyne, Sulfo-Cy 7.5 alkyne, Sulfo-Cy7.5 alkyne

Origin of Product

United States

Synthetic Strategies and Chemical Functionalization of Sulfo Cyanine7.5 Alkyne

Established Synthetic Routes for Core Sulfo-Cyanine7.5 Fluorophore Derivatives

The synthesis of the core Sulfo-Cyanine7.5 fluorophore typically involves the condensation of two indolenine derivatives with a heptamethine chain source. A common method is the condensation of these indolenine precursors with glutaconaldehyde (B1235477) dianil hydrochloride under acidic conditions. vulcanchem.com The indolenine precursors themselves are synthesized through multi-step reactions, often starting from commercially available substituted anilines. The sulfonation of the cyanine (B1664457) dye, which imparts water solubility, is a critical step and is usually achieved by using sulfonating agents during the synthesis of the indolenine precursors. medchemexpress.com This sulfonation is key to the "sulfo-" designation and enhances the dye's utility in aqueous biological environments. medchemexpress.commedchemexpress.com

The core structure of Sulfo-Cyanine7.5 is characterized by a rigidized trimethylene chain, which is a key structural feature that contributes to its enhanced fluorescence quantum yield compared to the more flexible ICG. lumiprobe.comglpbio.comlumiprobe.com This rigid structure minimizes non-radiative decay pathways, leading to brighter fluorescence emission.

Introduction of Alkyne Functionality for Bioorthogonal Reactions

The alkyne group on Sulfo-Cyanine7.5 alkyne is introduced to enable its participation in bioorthogonal "click" chemistry reactions. lumiprobe.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The most common type of click chemistry used with alkyne-functionalized dyes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This reaction forms a stable triazole linkage between the alkyne-bearing dye and an azide-modified biomolecule. nih.gov

The synthesis of this compound involves modifying the core fluorophore with a linker arm containing a terminal alkyne. This is typically achieved by reacting a carboxylic acid derivative of the Sulfo-Cyanine7.5 core with an amino-alkyne or by using a building block that already contains the alkyne functionality during the primary synthesis of the dye. This functionalization provides a versatile handle for selectively labeling a wide range of biomolecules that have been metabolically, genetically, or chemically engineered to contain an azide (B81097) group. nih.gov

The table below summarizes the key features of this compound for bioorthogonal reactions:

FeatureDescriptionReference
Reactive Group Terminal Alkyne lumiprobe.com
Primary Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.com
Alternative Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.gov
Bond Formed Stable Triazole Linkage nih.gov
Application Bioorthogonal labeling of azide-modified biomolecules nih.gov

Synthesis of Diverse Sulfo-Cyanine7.5 Reactive Derivatives (e.g., NHS Esters, Maleimides, Azides, Carboxylic Acids)

To broaden the applicability of Sulfo-Cyanine7.5, a variety of reactive derivatives are synthesized. These derivatives allow for the conjugation of the fluorophore to different functional groups on biomolecules.

NHS Esters: Sulfo-Cyanine7.5 NHS ester is an amine-reactive derivative. lumiprobe.comaxispharm.com The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines on proteins and other biomolecules under mild alkaline conditions (pH 8.0-9.0) to form stable amide bonds. aatbio.comglpbio.com The synthesis involves activating a carboxylic acid derivative of Sulfo-Cyanine7.5 with an NHS esterification reagent.

Maleimides: Sulfo-Cyanine7.5 maleimide (B117702) is a thiol-reactive dye. lumiprobe.comglpbio.com The maleimide group specifically reacts with sulfhydryl (thiol) groups on cysteine residues in proteins to form a stable thioether linkage. medchemexpress.com This derivative is synthesized by introducing a maleimide-containing linker to the Sulfo-Cyanine7.5 core.

Azides: Sulfo-Cyanine7.5 azide is used for click chemistry reactions with alkyne-modified biomolecules. lumiprobe.com This provides a complementary approach to the this compound for bioorthogonal labeling. The synthesis involves the introduction of an azide group, often via a linker, to the cyanine core structure.

Carboxylic Acids: Sulfo-Cyanine7.5 carboxylic acid serves as a precursor for the synthesis of other reactive derivatives, such as NHS esters. glpbio.comlumiprobe.combroadpharm.com The carboxylic acid group can also be directly coupled to primary amines using carbodiimide (B86325) chemistry (e.g., with EDC). medchemexpress.com

The following table details common reactive derivatives of Sulfo-Cyanine7.5:

DerivativeReactive TowardsResulting BondReference
NHS Ester Primary Amines (-NH₂)Amide lumiprobe.comaxispharm.com
Maleimide Thiols (-SH)Thioether lumiprobe.comglpbio.com
Azide AlkynesTriazole (via Click Chemistry) lumiprobe.com
Carboxylic Acid Primary Amines (with activators)Amide medchemexpress.com

Methodological Approaches for Derivatization and Purification in Research Contexts

The derivatization and purification of Sulfo-Cyanine7.5 and its reactive forms are critical for obtaining high-purity conjugates for research applications.

Derivatization Reactions: The conjugation of Sulfo-Cyanine7.5 reactive derivatives to biomolecules is typically performed in a controlled buffer system. For NHS ester reactions with proteins, a buffer with a pH of 8.0-9.0 is recommended to ensure the primary amines are deprotonated and reactive. aatbio.com For maleimide reactions, a pH of around 7.0 is often used to ensure the specificity of the reaction with thiol groups. The molar ratio of the dye to the biomolecule is a crucial parameter that needs to be optimized to achieve the desired degree of labeling. aatbio.com

Purification Methods: After the labeling reaction, it is essential to remove any unreacted dye from the labeled biomolecule. Common purification techniques include:

Size-Exclusion Chromatography (SEC): This is a widely used method for separating the larger dye-protein conjugate from the smaller, unreacted dye molecules. medchemexpress.com Sephadex G-25 is a common resin used for this purpose. medchemexpress.comaatbio.com

Dialysis: This technique can also be used to remove small molecules like unreacted dye from a solution of larger biomolecules.

High-Performance Liquid Chromatography (HPLC): For smaller biomolecules like peptides or oligonucleotides, reversed-phase HPLC is an effective method for purification and analysis of the labeled product. antibodies.com

The purity of the final conjugate is often assessed by a combination of UV-Vis spectroscopy, to determine the concentration of both the dye and the biomolecule, and mass spectrometry. antibodies.com

The table below outlines common purification methods:

Purification MethodPrincipleTypical ApplicationReference
Size-Exclusion Chromatography (SEC) Separation based on molecular sizePurification of dye-protein conjugates medchemexpress.comaatbio.com
Dialysis Separation based on differential diffusion across a semipermeable membraneRemoval of small molecule impurities aatbio.com
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurification and analysis of labeled peptides and oligonucleotides antibodies.com

Bioconjugation Methodologies Employing Sulfo Cyanine7.5 Alkyne

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Probe Construction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely utilized bioconjugation reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). This reaction is highly efficient and specific, proceeding readily in aqueous environments, which makes it suitable for labeling biomolecules. Sulfo-Cyanine7.5 alkyne serves as the alkyne component in this reaction, enabling its conjugation to azide-modified proteins, nucleic acids, or other biological targets.

Optimization of Reaction Parameters for Biomolecule Labeling

The efficiency of CuAAC labeling with this compound is dependent on several key reaction parameters. The concentration of the copper(I) catalyst is critical; typically, a concentration range of 50 to 250 µM is effective. To maintain copper in its active Cu(I) oxidation state, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture.

Ligands that stabilize the Cu(I) ion, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often included to enhance reaction rates and prevent catalyst disproportionation in aqueous buffers. The use of a ligand like THPTA is particularly important when working with delicate biomolecules as it helps to minimize the generation of reactive oxygen species that can cause damage. The pH of the reaction is also a crucial factor, with a range of 4-11 being generally acceptable for the click reaction itself; however, for biomolecule stability, a pH between 7 and 7.5 is often optimal.

Table 1: Representative Optimized Parameters for CuAAC Labeling with a Sulfo-Cyanine Alkyne

ParameterRecommended ConditionPurpose
This compound Concentration 1.5 - 10 molar excess over the biomoleculeTo drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 - 250 µMSource of the copper catalyst.
Sodium Ascorbate Concentration 5 mMReduces Cu(II) to the active Cu(I) catalyst.
THPTA Ligand Concentration 0.5 mM (5:1 ratio with copper)Stabilizes the Cu(I) catalyst and enhances reaction rate.
pH 7.0 - 7.5Maintains biomolecule integrity and is compatible with the reaction.
Reaction Time 1 - 4 hours at room temperatureTypical duration to achieve high labeling efficiency.
Solvent Aqueous buffer (e.g., PBS)Ensures solubility of biomolecules and reagents.

Note: This table provides representative parameters based on general CuAAC protocols. Specific optimization may be required for different biomolecules and experimental setups.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation

While CuAAC is a powerful technique, the cytotoxicity of the copper catalyst can be a concern for applications involving live cells. Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative for conjugating this compound to azide-modified biomolecules. This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst.

Utilization of Cyclooctyne Derivatives (e.g., DBCO, BCN) with this compound

Several cyclooctyne derivatives have been developed for SPAAC, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most commonly used. These reagents can be incorporated into biomolecules, which are then reacted with this compound. Alternatively, derivatives of Sulfo-Cyanine7.5 functionalized with DBCO or BCN can be reacted with azide-modified biomolecules.

The reaction kinetics of SPAAC are generally slower than CuAAC, but they are sufficiently rapid for effective labeling, especially with the development of more reactive cyclooctynes. The choice between DBCO and BCN can depend on the specific application, with factors such as reaction rate, stability, and hydrophilicity influencing the decision.

Table 2: Comparison of Common Cyclooctyne Derivatives for SPAAC

Cyclooctyne DerivativeKey FeaturesTypical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
Dibenzocyclooctyne (DBCO) High reactivity, good stability.~0.1 - 1.0
Bicyclo[6.1.0]nonyne (BCN) Good reactivity, smaller size compared to DBCO.~0.01 - 0.1

Note: The rate constants are approximate and can vary depending on the specific molecular context and reaction conditions.

Advantages for Live Cell and Sensitive Biomolecule Labeling

The primary advantage of using SPAAC with this compound is its biocompatibility, making it ideal for labeling biomolecules in living cells and organisms. The absence of a toxic copper catalyst preserves cell viability and allows for the real-time imaging of dynamic cellular processes. This is particularly important for studying sensitive biological systems where the introduction of a metal catalyst could lead to artifacts or cellular damage. The bioorthogonality of the reaction ensures that the labeling is specific to the azide-tagged molecules of interest, even in the complex environment of a living cell.

Alternative Bioconjugation Chemistries for Sulfo-Cyanine7.5 Derivatives (e.g., Amine, Thiol Modification)

In addition to click chemistry, derivatives of Sulfo-Cyanine7.5 can be used for bioconjugation through reactions targeting other functional groups, such as primary amines and thiols.

Sulfo-Cyanine7.5 NHS ester is an amine-reactive derivative that readily reacts with the primary amino groups of lysine (B10760008) residues in proteins and other amine-containing biomolecules. This reaction is typically carried out at a slightly basic pH (around 8.3-8.5) to ensure the amine is deprotonated and nucleophilic.

For targeting thiol groups, such as those in cysteine residues, Sulfo-Cyanine7.5 maleimide (B117702) is employed. Maleimides are highly selective for thiols, forming a stable thioether bond. This reaction is efficient at neutral pH (around 7.0-7.5).

Table 3: Common Functional Groups on Sulfo-Cyanine7.5 Derivatives and Their Targets

Sulfo-Cyanine7.5 DerivativeReactive GroupTarget Functional GroupResulting Covalent Bond
This compound AlkyneAzideTriazole
Sulfo-Cyanine7.5 NHS ester N-Hydroxysuccinimide esterPrimary AmineAmide
Sulfo-Cyanine7.5 Maleimide MaleimideThiol (Sulfhydryl)Thioether
Sulfo-Cyanine7.5 Amine Primary AmineActivated Carboxylic AcidAmide

These alternative chemistries expand the versatility of Sulfo-Cyanine7.5 as a fluorescent label, allowing researchers to choose the most appropriate conjugation strategy based on the available functional groups on their biomolecule of interest and the specific requirements of their experiment.

Strategies for Labeling Diverse Biomolecules with this compound

This compound is a near-infrared, water-soluble fluorescent dye that is frequently used for labeling a wide array of biomolecules. axispharm.comlabshake.comchemicalbook.com Its terminal alkyne group allows for covalent attachment to molecules containing an azide group through a highly specific and efficient reaction known as click chemistry. lumiprobe.commedkoo.com This bioorthogonal reaction, which does not interfere with native biochemical processes, can be performed under mild conditions, making it ideal for labeling sensitive biological structures. wur.nlnih.gov The two primary methods employed are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. lumiprobe.comsigmaaldrich.com The high water solubility of Sulfo-Cyanine7.5, due to its sulfonate groups, is advantageous for labeling proteins and nucleic acids in aqueous environments. axispharm.com

Proteins and Peptides

The labeling of proteins and peptides with this compound is a powerful technique for their visualization and tracking. The core principle involves the introduction of an azide moiety into the protein or peptide, which then serves as a reactive handle for the alkyne-containing dye.

One common strategy is to metabolically incorporate an azide-bearing unnatural amino acid, such as L-azidohomoalanine (AHA), into the protein structure during synthesis. nih.gov This is achieved by replacing methionine with AHA in the cell culture medium. Once incorporated, the azide-functionalized proteins can be selectively labeled with this compound.

Alternatively, proteins and peptides can be chemically modified to introduce azide groups. This can be accomplished by reacting primary amines, such as the N-terminus or the side chain of lysine residues, with an azide-containing N-hydroxysuccinimide (NHS) ester. lumiprobe.com

The subsequent conjugation with this compound is typically carried out using either CuAAC or SPAAC. CuAAC requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like ascorbic acid. lumiprobe.com While highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications. sigmaaldrich.com SPAAC, on the other hand, is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne on the dye. lumiprobe.comspringernature.com This reaction is driven by the release of ring strain and is well-suited for live-cell labeling. springernature.com

Target Biomolecule Labeling Strategy Click Chemistry Method Key Considerations
Newly Synthesized ProteinsMetabolic labeling with L-azidohomoalanine (AHA)CuAAC or SPAACAllows for the specific labeling of proteins synthesized within a certain timeframe.
Purified Proteins/PeptidesChemical modification of amine groups with azide-NHS estersCuAAC or SPAACProvides a method for labeling existing proteins. The location of the label is dependent on the position of accessible amine groups.
Site-Specific Protein LabelingIncorporation of unnatural amino acids with azide groups at specific sitesCuAAC or SPAACEnables precise control over the location of the fluorescent label, which is crucial for structure-function studies.

Antibodies and Antibody Fragments

The labeling of antibodies and their fragments with this compound is of great interest for immunoassays and in vivo imaging. Similar to other proteins, the strategy involves introducing an azide group onto the antibody, followed by a click reaction with the alkyne-functionalized dye.

Site-specific labeling is often preferred for antibodies to ensure that the antigen-binding site remains unmodified, thus preserving its function. mdpi.com One approach for site-specific modification is the enzymatic or chemical modification of the Fc region of the antibody to introduce an azide moiety. nih.gov Another method involves the engineering of cysteine residues at specific locations on the antibody fragment, which can then be modified to bear an azide group. nih.govnih.gov Non-specific labeling can be achieved by targeting lysine residues with azide-NHS esters, although this may result in a heterogeneous population of labeled antibodies. nih.gov

Once the azide is in place, conjugation with this compound can proceed via CuAAC or SPAAC. For in vivo applications, copper-free SPAAC is generally the preferred method to avoid potential toxicity associated with the copper catalyst. sigmaaldrich.com

Biomolecule Labeling Approach Click Chemistry Variant Significance
Anti-HER2 Single-Domain Antibody FragmentSite-specific labeling via an engineered C-terminal GGC tailInverse electron demand Diels-Alder cycloaddition (a type of click chemistry)Enables homogeneous product formation and facilitates clinical translation for immuno-PET. nih.gov
General Antibody LabelingNon-specific labeling of lysine residuesCuAAC or SPAACA straightforward method for labeling, though it can lead to heterogeneity and potential loss of function.
Site-Directed Antibody ConjugationModification of the Fc region to contain an azideCopper-free click chemistryPreserves the antigen-binding affinity and specificity of the antibody. nih.govresearchgate.net

Nucleic Acids and Oligonucleotides

The labeling of nucleic acids and oligonucleotides with this compound is crucial for applications in genomics, gene expression analysis, and diagnostics. The general strategy involves the incorporation of an azide-modified nucleotide into the DNA or RNA sequence, followed by a click reaction with the alkyne-functionalized dye.

Azide-modified nucleoside triphosphates can be incorporated into DNA or RNA during synthesis using polymerase chain reaction (PCR), nick translation, or in vitro transcription. lumiprobe.com Alternatively, oligonucleotides can be synthesized with an azide modification at a specific position, such as the 5' or 3' end, or internally. lumiprobe.comlumiprobe.com

The conjugation of the azide-labeled nucleic acid with this compound is then performed using click chemistry. acs.org The reaction is highly efficient and specific, allowing for the reliable labeling of nucleic acids without affecting their hybridization properties. lumiprobe.com This method is advantageous over traditional labeling techniques that can be less efficient and may interfere with downstream applications. acs.org

Biomolecule Type Method of Azide Incorporation Click Reaction Type Application Example
DNA/RNAEnzymatic incorporation of azide-modified nucleoside triphosphatesCuAACFluorescent labeling for use in hybridization-based assays. lumiprobe.com
Custom Synthesized OligonucleotidesSolid-phase synthesis with an azide-modified phosphoramiditeCuAAC or SPAACPreparation of fluorescent probes for real-time PCR or fluorescence in situ hybridization (FISH). lumiprobe.com
Nanobody-Oligonucleotide ConjugatesSite-specific incorporation of 4-azido-L-phenylalanine in the nanobodySPAAC with a DBCO-modified oligonucleotideSuper-resolution imaging applications. nih.gov

Nanomaterials and Polymeric Structures

The functionalization of nanomaterials and polymeric structures with this compound enables their use as fluorescent probes for imaging and sensing applications. The strategy typically involves the synthesis of the nanomaterial or polymer with azide groups on its surface, followed by conjugation with the alkyne-containing dye.

For example, dye-stabilized nanoemulsions can be prepared with azide-functionalized lipids or polymers. nih.govnih.gov These azide groups on the surface of the nanoemulsion can then be reacted with this compound via click chemistry to yield highly fluorescent nanoparticles. nih.gov This approach allows for the creation of stable and brightly fluorescent probes for various bioimaging applications.

Similarly, polymeric structures such as micelles or hydrogels can be synthesized from monomers containing azide functionalities. The resulting polymers can then be readily labeled with this compound. The efficiency of the click reaction allows for a high degree of labeling, leading to robustly fluorescent materials.

Material Functionalization Strategy Click Chemistry Method Resulting Application
Dye-Stabilized NanoemulsionsIncorporation of azide-containing lipids or polymers during formulationCopper-free click chemistry (SPAAC)Targeted cellular imaging and drug delivery. nih.govnih.gov
Polymeric MicellesSynthesis with azide-functionalized monomersCuAAC or SPAACFluorescently labeled nanocarriers for tracking drug distribution.
HydrogelsCross-linking with azide-containing moleculesCuAAC or SPAACFluorescently tagged scaffolds for tissue engineering and regenerative medicine research. aatbio.com

Optical Characteristics and Performance Attributes of Sulfo Cyanine7.5 in Biological Research

Near-Infrared Fluorescence Properties for Deep Tissue Imaging and Reduced Autofluorescence

Sulfo-Cyanine7.5 operates within the near-infrared (NIR) window, a spectral range (typically 700-900 nm) where biological tissues exhibit minimal absorbance and scattering of light. This characteristic allows for deeper tissue penetration of both excitation and emission light, making it an ideal probe for in vivo imaging. The dye has an absorption maximum of approximately 788 nm and an emission maximum around 808 nm. axispharm.com

A significant advantage of working in the NIR spectrum is the substantial reduction in autofluorescence. axispharm.com Autofluorescence is the natural emission of light by biological structures (like mitochondria and lysosomes) when they are excited by light, which can create high background noise and obscure the signal from the fluorescent probe. Since endogenous fluorophores are primarily excited by ultraviolet or visible light, the use of NIR dyes like Sulfo-Cyanine7.5 effectively minimizes this background interference, leading to a higher signal-to-noise ratio and improved sensitivity in imaging applications such as fluorescence microscopy and flow cytometry. axispharm.comaxispharm.com

High Fluorescence Quantum Yield and Brightness for Signal Detection

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Sulfo-Cyanine7.5 exhibits a high molar extinction coefficient, reported at 222,000 L·mol⁻¹·cm⁻¹, which indicates a high probability of absorbing light at its excitation wavelength. chemicalbook.combroadpharm.com

Furthermore, it possesses a significantly improved fluorescence quantum yield compared to structurally similar dyes like Indocyanine Green (ICG). broadpharm.comlumiprobe.comlumiprobe.comlabshake.com The quantum yield of Sulfo-Cyanine7.5 is approximately 0.21. chemicalbook.com This enhanced quantum yield is attributed to its rigidized trimethylene chain, which limits non-radiative decay pathways and promotes the emission of absorbed energy as fluorescence. chemicalbook.combroadpharm.comlumiprobe.comlabshake.com The combination of a high extinction coefficient and a robust quantum yield results in a bright fluorescent signal, enabling sensitive detection of labeled biomolecules even at low concentrations. axispharm.com

Table 1: Spectral Properties of Sulfo-Cyanine7.5 Alkyne

Property Value
Maximum Excitation Wavelength (λex) ~788 nm axispharm.comchemicalbook.com
Maximum Emission Wavelength (λem) ~808 nm axispharm.comchemicalbook.com
Molar Extinction Coefficient (ε) 222,000 L·mol⁻¹·cm⁻¹ chemicalbook.combroadpharm.com
Fluorescence Quantum Yield (Φ) 0.21 chemicalbook.com

Enhanced Photostability in Diverse Biological Research Environments

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is a critical attribute for long-term imaging experiments. Sulfo-Cyanine7.5 is noted for its high photostability, which allows for prolonged or repeated imaging sessions without significant signal loss. axispharm.comaxispharm.com This stability is crucial for applications such as tracking cellular processes over time or performing detailed high-resolution imaging that requires extended light exposure. The robust nature of the cyanine (B1664457) scaffold, combined with structural modifications, contributes to its resilience in various biological research environments. axispharm.com

Improved Aqueous Solubility due to Sulfonate Moieties for Biological Applications

A key feature of Sulfo-Cyanine7.5 is its excellent water solubility, a direct result of the negatively charged sulfonate (SO₃⁻) groups incorporated into its molecular structure. axispharm.comchemicalbook.comlumiprobe.comlumiprobe.com This high hydrophilicity is essential for biological applications, as most experiments are conducted in aqueous buffers. lumiprobe.com

The enhanced solubility prevents the aggregation of dye molecules, which can otherwise lead to fluorescence quenching and altered spectral properties. It also simplifies bioconjugation procedures by eliminating the need for organic co-solvents that could denature sensitive proteins or disrupt cellular structures. lumiprobe.com This makes Sulfo-Cyanine7.5 an ideal choice for labeling proteins, antibodies, and nucleic acids in their native aqueous environments for subsequent analysis. axispharm.comaxispharm.com

Comparison with Indocyanine Green (ICG) and Other Cyanine Dyes for Research Utility

Sulfo-Cyanine7.5 is structurally analogous to Indocyanine Green (ICG), a well-established NIR dye approved for clinical use. chemicalbook.comlumiprobe.comlabshake.comlumiprobe.com While both dyes operate in a similar spectral range, Sulfo-Cyanine7.5 offers a key advantage: a significantly higher fluorescence quantum yield. broadpharm.comlumiprobe.comlumiprobe.comlabshake.com This is largely due to the rigidized trimethylene bridge in the Sulfo-Cyanine7.5 structure, which enhances its fluorescent output. broadpharm.comlumiprobe.com This increased brightness makes Sulfo-Cyanine7.5 a more sensitive agent for research applications requiring robust signal detection.

Compared to other cyanine dyes, the Sulfo- series offers the benefit of high water solubility, simplifying labeling protocols. lumiprobe.com For instance, non-sulfonated cyanine dyes often require the use of organic co-solvents like DMSO or DMF for dissolution before they can be used in aqueous labeling reactions. The inherent solubility of Sulfo-Cyanine7.5 avoids this complication. While dyes like the Alexa Fluor series also offer high performance, Sulfo-Cyanine7.5 provides a valuable alternative in the NIR spectrum with its distinct combination of brightness, photostability, and water solubility, making it highly useful for in vivo imaging. axispharm.cominterchim.fr

Table 2: Comparative Overview of NIR Dyes

Feature Sulfo-Cyanine7.5 Indocyanine Green (ICG) Other Cyanine Dyes (e.g., Cy7)
Solubility High aqueous solubility (sulfonated) axispharm.comchemicalbook.com Moderate aqueous solubility lumiprobe.com Variable; non-sulfonated versions require organic co-solvents
Quantum Yield (Φ) Higher (~0.21) chemicalbook.com Lower lumiprobe.comlumiprobe.comlumiprobe.com Varies by structure; can be lower than rigidized versions interchim.fr
Key Advantage High brightness and water solubility axispharm.comlumiprobe.com Clinically approved; well-established lumiprobe.com Broad range of derivatives available

| Primary Application | High-sensitivity in vivo and in vitro imaging axispharm.comlumiprobe.com | Clinical diagnostics, angiography lumiprobe.com | General biomolecule labeling and imaging axispharm.com |

Applications in Advanced Biological and Biomedical Research

Cellular and Subcellular Probing

The ability to fluorescently label specific cellular components with high precision is fundamental to understanding cellular biology. Sulfo-Cyanine7.5 alkyne serves as a powerful probe in this context, enabling researchers to illuminate the inner workings of cells.

High-resolution fluorescence microscopy techniques are essential for visualizing the fine details of cellular and subcellular structures. The bright fluorescence and high photostability of Sulfo-Cyanine7.5 make it a reliable fluorophore for such applications. axispharm.com When conjugated to specific antibodies or other targeting molecules, this dye allows for the precise labeling and subsequent visualization of structures like the cytoskeleton, which is crucial for cell shape, movement, and internal organization. Super-resolution microscopy techniques, which surpass the diffraction limit of conventional light microscopy, particularly benefit from bright and photostable dyes like Sulfo-Cyanine7.5, enabling the visualization of cytoskeletal filaments and their complex networks with greater clarity.

Understanding the dynamic nature of cellular processes requires the ability to track molecules in real-time within living cells. The near-infrared properties of this compound are advantageous for live-cell imaging, as the longer wavelength light is less phototoxic to cells, allowing for extended observation periods without inducing significant cellular stress. By labeling specific proteins or other biomolecules, researchers can monitor their movement, interactions, and changes in localization in response to various stimuli. This capability is invaluable for studying dynamic processes such as protein trafficking, receptor internalization, and organelle dynamics.

Flow cytometry is a high-throughput technique used to analyze and sort large populations of cells based on their physical and fluorescent characteristics. Antibodies labeled with Sulfo-Cyanine7.5 can be used to identify and quantify specific cell types within a heterogeneous population. For instance, in cancer research, this technique can be employed to detect cancer cells expressing specific surface markers. researchgate.netnih.gov The distinct spectral properties of Sulfo-Cyanine7.5 allow for its inclusion in multi-color flow cytometry panels, enabling the simultaneous analysis of multiple cellular markers. This facilitates the identification and isolation of rare cell populations, such as cancer stem cells, for further study. researchgate.netnih.gov

Interactive Data Table: Applications of this compound in Cellular Probing

ApplicationTechniqueKey Advantages of this compoundExample of Use
Cellular Structure VisualizationHigh-Resolution & Super-Resolution MicroscopyHigh brightness, photostability, NIR emission reduces background.Imaging of cytoskeletal components like microtubules and actin filaments.
Monitoring Cellular DynamicsLive-Cell ImagingLow phototoxicity, deep tissue penetration, excellent water solubility.Real-time tracking of protein movement and localization within a cell.
Cell Population AnalysisFlow CytometryDistinct spectral signal, compatibility with multi-color analysis.Identification and sorting of specific cancer cell subpopulations.

Molecular Interaction Studies in Bioanalytical Assays

Beyond cellular imaging, this compound is a valuable tool for studying the intricate interactions between molecules, which are fundamental to virtually all biological processes.

Understanding how ligands, such as drugs or hormones, bind to their receptors on the cell surface is a central focus of pharmacology and cell biology. Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to study these interactions in real-time. In a FRET assay, a donor fluorophore and an acceptor fluorophore are placed in close proximity. When the donor is excited, it can transfer energy to the acceptor if they are sufficiently close, resulting in acceptor fluorescence. By labeling a ligand with a donor and a receptor with an acceptor (or vice versa), the binding event can be monitored. While specific FRET studies utilizing this compound are not extensively documented in readily available literature, its spectral properties make it a suitable candidate for such assays, particularly as a FRET acceptor when paired with an appropriate donor.

The process of how molecules are taken up by cells, or cellular uptake, is another critical area of investigation. The properties of a fluorescent label can influence the uptake of the molecule it is attached to. The high water solubility of Sulfo-Cyanine7.5, due to its sulfonate groups, can impact the cellular uptake mechanisms of the labeled biomolecule.

Enzymes are the catalysts of biological reactions, and their activity is tightly regulated. Activity-based protein profiling (ABPP) is a powerful strategy to study the active state of enzymes within complex biological systems. This technique often utilizes chemical probes that covalently bind to the active site of a specific enzyme or class of enzymes. The advent of click chemistry has significantly advanced ABPP by allowing for a two-step approach. First, a small, unobtrusive probe containing an alkyne or azide (B81097) group reacts with the target enzyme in a biological sample. Then, a reporter molecule, such as this compound, is attached to the probe via a click reaction for visualization and quantification. This modular approach allows for the labeling of active enzymes with minimal perturbation to the biological system. For example, this methodology can be adapted to develop probes for monitoring the activity of enzymes like caspases, which play a crucial role in programmed cell death (apoptosis).

Interactive Data Table: this compound in Molecular Interaction Studies

Study TypeAssay/TechniqueRole of this compoundPotential Insights
Receptor-Ligand BindingFluorescence Resonance Energy Transfer (FRET)Potential as a FRET acceptor.Real-time monitoring of binding events between a ligand and its receptor.
Cellular UptakeFluorescence Microscopy & Flow CytometryFluorescent tag to track the internalization of a labeled molecule.Elucidation of the pathways and mechanisms of cellular entry.
Enzymatic ActivityActivity-Based Protein Profiling (ABPP) with Click ChemistryReporter molecule for visualizing active enzymes.Identification and quantification of active enzyme populations in various biological contexts.

In Vitro Imaging Modalities and Assays

Imaging of Cell Cultures and Spheroids

While specific studies detailing the use of this compound for imaging cell cultures and spheroids are not extensively documented in peer-reviewed literature, its spectral properties make it a strong candidate for such applications. The emission in the NIR range (around 808 nm) allows for deep tissue penetration and minimizes background fluorescence from endogenous biomolecules, which is advantageous for imaging thicker specimens like spheroids. axispharm.com

The general workflow for imaging cell cultures or spheroids with this compound would involve its conjugation to a targeting moiety, such as an antibody or a small molecule, that specifically binds to a cellular component of interest. This targeted probe can then be incubated with the cell culture or spheroid, and after a washing step to remove unbound probe, the fluorescence can be visualized using a suitable imaging system, such as a fluorescence microscope equipped with a NIR camera. The high quantum yield of Sulfo-Cyanine7.5 would contribute to a bright signal, enabling high-resolution imaging of cellular and subcellular structures. axispharm.com

Quantification of Probe Incorporation in Cellular Systems

The quantification of this compound probe incorporation in cellular systems is a critical step for standardizing assays and interpreting imaging data. This can be achieved through several methods. One common approach is to lyse the cells after incubation with the fluorescent probe and measure the total fluorescence of the lysate using a plate reader. This provides an average measure of probe uptake across the cell population.

Alternatively, flow cytometry can be employed for a more detailed, single-cell level quantification. axispharm.comaxispharm.com Cells labeled with a this compound conjugate can be analyzed by a flow cytometer equipped with a laser that can excite the dye (around 788 nm) and a detector that can capture its emission. axispharm.com This allows for the quantification of the fluorescence intensity of individual cells, providing insights into the heterogeneity of probe uptake within a cell population.

Ex Vivo Analysis Techniques

Ex vivo analysis of tissues labeled with this compound can provide valuable information on the biodistribution and target engagement of the fluorescent probe.

Tissue Section Staining and Imaging

Following in vivo administration of a this compound-labeled probe, tissues of interest can be excised, sectioned, and imaged to visualize the microscopic distribution of the probe. Standard histological techniques can be adapted for this purpose. Tissues may be fresh-frozen or formalin-fixed and paraffin-embedded. The tissue sections can then be imaged using a fluorescence microscope or a dedicated NIR imaging system. The high photostability of Sulfo-Cyanine7.5 is beneficial for repeated imaging and detailed analysis of the tissue sections. axispharm.com

Correlation with Histopathological Findings

A key advantage of ex vivo tissue imaging is the ability to correlate the fluorescence signal from the this compound probe with the histopathological features of the tissue. After fluorescence imaging, the same tissue section can be stained with conventional histological stains, such as hematoxylin (B73222) and eosin (B541160) (H&E), to visualize the tissue morphology and identify different cell types or pathological features. By comparing the fluorescence image with the H&E-stained image, researchers can determine the precise localization of the fluorescent probe in relation to specific tissue structures or disease markers. This correlative approach is crucial for validating the targeting specificity of the probe and for interpreting the in vivo imaging results.

Preclinical In Vivo Imaging Approaches in Animal Models

In a typical preclinical imaging experiment, an animal model of a disease, such as a tumor-bearing mouse, is administered a this compound-labeled targeting agent. The alkyne functionality allows for its attachment to a wide range of targeting molecules, enabling the development of probes for various biological targets. lumiprobe.com Following administration, the animal is imaged at different time points using a non-invasive in vivo imaging system capable of detecting NIR fluorescence. The biodistribution of the probe can be monitored in real-time, and the accumulation at the target site can be quantified.

Development of Multimodal Imaging Probes

The versatility of this compound extends to the development of multimodal imaging probes, which combine the strengths of two or more imaging modalities to provide a more comprehensive understanding of biological processes.

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that provides quantitative functional information. By integrating this compound into a PET imaging agent, researchers can create a dual-modality probe that offers both the high sensitivity of PET and the high resolution of optical imaging.

The synthesis of such hybrid probes typically involves incorporating a radionuclide-chelating moiety alongside the this compound. The alkyne group can be used to click the fluorescent dye onto a targeting molecule that also carries a chelator for a PET radionuclide, such as Gallium-68. This allows for the simultaneous acquisition of PET and optical signals from the same biological target, enabling correlative imaging studies that can provide complementary information about the biodistribution and target engagement of the probe at both the whole-body and cellular levels.

Similar to its integration with PET, this compound can also be incorporated into hybrid probes for Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT). SPECT is another nuclear imaging modality that provides functional information, while CT offers anatomical context.

In a preclinical study, a necrosis-avid near-infrared fluorescent cyanine (B1664457) dye was radiolabeled with Indium-111 for SPECT imaging. nih.gov This research demonstrated the feasibility of combining a cyanine-based dye with a SPECT radionuclide to create a multimodal probe for imaging tumor necrosis. nih.gov While this particular study did not use the alkyne variant of Sulfo-Cyanine7.5, the principles of conjugating a cyanine dye to a chelator for a SPECT isotope are directly applicable. The alkyne functionality of Sulfo-Cyanine7.5 provides a convenient handle for its attachment to a targeting scaffold that also incorporates a SPECT radionuclide, enabling the development of targeted dual-modality SPECT/optical imaging agents.

Advancements and Comparative Research

Evolution of Sulfo-Cyanine7.5 Alkyne from Earlier Cyanine (B1664457) Generations

The development of this compound is a culmination of decades of research aimed at optimizing the photophysical properties of cyanine dyes for biological applications. Early generations of cyanine dyes, while foundational, suffered from limitations such as poor water solubility, low fluorescence quantum yields, and inadequate photostability, which hindered their widespread use in aqueous biological environments.

A significant evolutionary step was the extension of the polymethine chain to create heptamethine cyanine dyes, shifting their absorption and emission profiles into the near-infrared (NIR) spectrum (700-900 nm). This was crucial for in vivo imaging, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence from endogenous biomolecules. Indocyanine Green (ICG), a heptamethine cyanine, became a benchmark as the only NIR fluorophore approved by the US Food and Drug Administration (FDA) for clinical use nih.gov. However, ICG exhibits a low quantum yield and lacks a functional group for covalent conjugation to biomolecules nih.gov.

To address these shortcomings, subsequent generations of cyanine dyes underwent key structural modifications. The introduction of sulfonate groups (–SO₃⁻) dramatically improved water solubility, giving rise to "sulfo-" cyanine dyes. This enhancement is critical for biological applications, preventing aggregation and non-specific binding in aqueous buffers and biological fluids.

A pivotal advancement leading to Sulfo-Cyanine7.5 was the rigidization of the polymethine chain. The flexible nature of the polymethine bridge in earlier cyanine dyes is a primary contributor to non-radiative decay pathways, which lowers the fluorescence quantum yield. By incorporating a rigidized trimethylene chain into the heptamethine backbone, the molecule's conformational flexibility is reduced. This structural constraint minimizes vibrational energy loss and significantly enhances the fluorescence quantum yield. Sulfo-Cyanine7.5, with its rigidized structure, therefore represents a generational improvement over less rigid predecessors like ICG lumiprobe.combroadpharm.com.

Finally, the incorporation of a terminal alkyne group (–C≡CH) represents a crucial functionalization. This addition provides a reactive handle for covalent attachment to other molecules via "click chemistry," a highly efficient and specific bioorthogonal reaction. This functionalization transformed the dye from a simple imaging agent into a versatile tool for creating sophisticated molecular probes.

Comparative Performance Analysis with Alternative Near-Infrared Fluorophores in Research Systems

The utility of a fluorophore in research is determined by its photophysical properties. This compound exhibits superior performance in several key metrics when compared to other commonly used near-infrared fluorophores. A comparative analysis highlights its advantages in terms of quantum yield, molar extinction coefficient, and photostability.

Quantum Yield: A significant advantage of Sulfo-Cyanine7.5 is its enhanced fluorescence quantum yield. Due to its rigidized trimethylene chain, Sulfo-Cyanine7.5 has a reported quantum yield of approximately 0.21 in aqueous solutions broadpharm.com. This is a substantial improvement over Indocyanine Green (ICG), which has a quantum yield of around 0.02 in aqueous media nih.gov. This higher quantum yield translates to a brighter fluorescence signal, enabling more sensitive detection in imaging experiments.

Molar Extinction Coefficient: this compound also possesses a high molar extinction coefficient, a measure of how strongly it absorbs light at a specific wavelength. This property, combined with its high quantum yield, results in a bright fluorescent probe that is ideal for demanding applications.

Photostability: While cyanine dyes are generally known to have moderate photostability, the structural modifications in Sulfo-Cyanine7.5 contribute to improved resistance to photobleaching compared to earlier generations. This allows for longer imaging experiments and the use of higher intensity excitation light without rapid signal degradation.

The following interactive data table provides a comparative overview of the photophysical properties of this compound and other commercially available near-infrared fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound~778~797~222,000~0.21 broadpharm.com
Indocyanine Green (ICG)~807 (in plasma)~822 (in plasma)~150,000~0.02 nih.gov
Alexa Fluor 790~784~814~260,0000.16
IRDye 800CW~774~789~240,0000.08

Development of Specialized this compound-Based Tools for Specific Research Questions

The alkyne functional group of Sulfo-Cyanine7.5 is a key feature that enables its use in the development of specialized research tools. This reactive handle allows for its conjugation to a wide variety of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This has led to the creation of targeted probes for various research applications.

One major area of application is in the development of targeted cancer imaging agents . By conjugating this compound to molecules that specifically bind to cancer cells, such as antibodies, peptides, or small-molecule ligands, researchers can create probes that accumulate at tumor sites. For instance, a probe consisting of Sulfo-Cyanine7.5 conjugated to an antibody that recognizes a tumor-specific antigen can be used for in vivo imaging to visualize the location and extent of tumors with high sensitivity and specificity.

Another significant application is in the creation of activatable probes . These are "smart" probes that are designed to be fluorescently silent until they interact with a specific enzyme or a particular microenvironment characteristic of a disease state. For example, this compound can be incorporated into a probe where its fluorescence is quenched. Upon cleavage by a disease-associated enzyme, the quencher is released, and the fluorescence of the dye is restored, providing a specific signal at the site of enzyme activity.

Furthermore, this compound is utilized in the development of probes for studying biological processes . By attaching the dye to specific proteins, lipids, or nucleic acids, researchers can track the movement and interactions of these molecules within living cells and organisms in real-time. This has been instrumental in elucidating complex biological pathways and understanding the molecular basis of diseases.

Impact of this compound on Advancing Bioorthogonal Labeling Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of fluorophores with bioorthogonal reactive groups has been a major driver in the advancement of this field. This compound has had a significant impact on bioorthogonal labeling strategies, particularly for in vivo imaging.

The presence of the alkyne group makes Sulfo-Cyanine7.5 a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions. Researchers can metabolically or genetically incorporate an azide (B81097) group into a specific biomolecule of interest within a living organism. Subsequent administration of this compound allows for the in vivo labeling of the target molecule through the click reaction, enabling its visualization using NIR fluorescence imaging.

While CuAAC is a powerful tool, the toxicity of the copper catalyst can be a concern for certain in vivo applications. This has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC) , a copper-free click chemistry reaction. In this approach, a strained cyclooctyne (B158145) is used in place of a terminal alkyne. Although Sulfo-Cyanine7.5 has a terminal alkyne, its availability has spurred the development of complementary azide-functionalized probes and has highlighted the demand for bright, water-soluble NIR dyes for bioorthogonal applications. The success of alkyne-modified dyes has encouraged the synthesis of other bioorthogonally reactive fluorophores, including those compatible with SPAAC and other bioorthogonal reactions.

The availability of a high-performance, water-soluble, and bioorthogonally reactive NIR fluorophore like this compound has expanded the toolkit for molecular imaging. It allows for the specific and covalent labeling of biomolecules in their native environment with minimal perturbation. This has enabled researchers to ask and answer more complex biological questions, from tracking the fate of individual cells to visualizing the activity of specific enzymes in deep tissues. The impact of this compound, therefore, lies not only in its own utility but also in its role in driving the development of more sophisticated bioorthogonal labeling strategies for in vivo research.

Challenges and Future Directions in Academic Research

Optimization of Pharmacokinetic Profiles for Enhanced In Vivo Research Performance

A significant challenge in the in vivo application of Sulfo-Cyanine7.5 alkyne is the optimization of its pharmacokinetic and biodistribution profiles. The chemical structure of the cyanine (B1664457) dye can significantly influence the circulation time, clearance rate, and tissue accumulation of the labeled biomolecule. nih.gov Research has shown that for molecules like nanobodies, the pharmacokinetics are highly sensitive to the chemical structure and charge of the attached fluorophore. nih.gov

Future research aims to create a library of this compound variants with systematically altered physicochemical properties. By correlating these properties with in vivo performance, researchers can develop predictive models for designing probes with tailored pharmacokinetics for specific biological targets and research models.

ParameterChallengeOptimization StrategyAnticipated Outcome
Circulation Half-LifeRapid clearance can limit imaging time windows and target accumulation.Conjugation with PEG linkers (PEGylation).Increased hydrodynamic radius, reduced renal filtration, and longer circulation.
BiodistributionNon-specific uptake by organs of the mononuclear phagocyte system (MPS), like the liver and spleen.Modification of net molecular charge through altered sulfonation.Modulated plasma protein binding and reduced non-specific tissue accumulation. nih.gov
Renal RetentionAccumulation in the kidneys can create background signal and potential nephrotoxicity in long-term studies.Fine-tuning of dye charge and hydrophobicity.Enhanced renal clearance and lower background signal in abdominal imaging. nih.gov

Strategies to Address Potential Off-Target Accumulation in Preclinical Models

A common issue with systemically administered imaging agents is their accumulation in non-target tissues, which can decrease the signal-to-noise ratio and complicate image analysis. For cyanine dyes, this off-target accumulation often occurs in the liver and spleen, organs of the mononuclear phagocyte system (MPS) responsible for clearing foreign particles from circulation. nih.gov

One innovative strategy to mitigate this involves exploiting biological responses. For example, pretreatment with certain nanoparticles or biological agents like type-III interferons can transiently reduce the uptake capacity of the MPS, allowing more of the subsequently administered therapeutic or diagnostic agent to reach its intended target. nih.gov While not yet specifically demonstrated for this compound, this approach represents a promising avenue for reducing off-target accumulation of its bioconjugates. nih.gov

Other strategies focus on the dye-biomolecule conjugate itself. This includes optimizing the dye-to-protein ratio to avoid creating large, aggregation-prone complexes and designing conjugates with minimal non-specific binding properties. Future work will likely involve a dual approach: rationally designing the this compound conjugate to minimize inherent off-target tendencies while exploring systemic pretreatments to modulate the preclinical model's clearance pathways.

Development of Novel this compound Derivatives with Enhanced Research Attributes

The alkyne handle on Sulfo-Cyanine7.5 provides a versatile platform for derivatization via click chemistry. interchim.fr However, academic research is pushing beyond simple conjugation to develop novel derivatives with fundamentally improved optical and chemical properties. A key goal is to enhance the fluorescence quantum yield, which is already superior to the clinically approved Indocyanine Green (ICG) due to a rigidized trimethylene chain in its structure. lumiprobe.comdcchemicals.comchemicalbook.com

A particularly exciting area is the development of "activatable" probes. These derivatives are designed to be weakly fluorescent until they undergo a specific bioorthogonal reaction, after which their fluorescence is significantly enhanced. One such design mechanism is "torsion-induced disaggregation" (TIDA). nih.govresearchgate.net In this approach, the cyanine dye is initially in an aggregated, quenched state. The bioorthogonal ligation triggers a conformational change in the dye's polymethine chain, leading to disaggregation and a dramatic increase in fluorescence. nih.govresearchgate.net Applying the TIDA principle to a this compound framework could yield probes that provide a much higher signal-to-background ratio for in vivo imaging.

Other developmental directions include improving photostability for long-term imaging experiments and synthesizing derivatives with shifted excitation and emission spectra for multi-color imaging applications.

Derivative TypeEnhancement StrategyMechanismResearch Advantage
Activatable ProbesTorsion-Induced Disaggregation (TIDA)Bioorthogonal reaction induces a conformational change, preventing fluorescence-quenching aggregation. nih.govresearchgate.netGreatly improved signal-to-noise ratio; fluorescence is generated only at the target site.
High-Quantum-Yield ProbesStructural RigidizationModifying the polymethine bridge to reduce non-radiative decay pathways.Brighter signal, enabling detection of low-abundance targets. lumiprobe.com
Photostable ProbesAlteration of Heterocyclic CoreIncorporating antioxidant moieties or more robust aromatic systems.Suitability for time-lapse and long-term imaging studies without significant photobleaching.
Multi-Spectral ProbesSynthesis of AnalogsSystematic modification of the polymethine chain length and terminal groups.Enables simultaneous imaging of multiple biological targets.

Expansion of this compound Applications into Emerging Biological Research Fields

The bioorthogonal reactivity of this compound makes it a prime candidate for application in cutting-edge areas of biological research. Its ability to "click" onto azide-modified biomolecules allows for specific labeling with minimal physiological perturbation. jk-sci.com

One emerging field is the study of viral biology. Researchers can use metabolic labeling to incorporate azide-functionalized sugars or amino acids into viral proteins or glycoproteins during replication. Subsequent labeling with this compound via click chemistry would allow for NIR fluorescence tracking of viral particles, providing insights into infection dynamics, trafficking, and host-cell interactions.

Another promising application is in the field of genomics and epigenetics, particularly with CRISPR-based technologies. An azide (B81097) modification could be incorporated into a CRISPR single-guide RNA (sgRNA). After this complex binds to its target DNA sequence, a click reaction with this compound would enable fluorescent labeling of specific genomic loci in living cells, facilitating the study of chromosome organization and dynamics. jk-sci.com Further applications include advanced biomolecule labeling for proteomics and glycomics, and the construction of complex drug delivery systems. jk-sci.com

Methodological Refinements for Improved Sensitivity and Specificity in Complex Biological Environments

Achieving high sensitivity and specificity is paramount when imaging in the complex milieu of a living cell or organism. Methodological refinements are focused on both the probe design and the imaging techniques. For this compound, a key challenge is distinguishing the specific signal from background autofluorescence and non-specifically bound probes.

The development of ratiometric probes is a significant refinement. By synthesizing semicyanine derivatives that exhibit a spectral shift upon reacting with a target, researchers can quantify analyte concentrations independent of probe concentration or instrumentation variables. acs.org This approach improves specificity and provides quantitative data rather than merely qualitative images.

Furthermore, the use of activatable probes, as discussed previously, is a powerful method to enhance specificity. nih.govresearchgate.net By designing probes that fluoresce only after the alkyne-azide cycloaddition, the signal is inherently specific to the targeted, azide-labeled biomolecule. Combining these advanced probes with state-of-the-art imaging modalities, such as super-resolution microscopy (STED) or advanced in vivo imaging systems, will continue to push the boundaries of what can be visualized and understood in biological systems. acs.org

Q & A

Q. What are the key photophysical properties of Sulfo-Cyanine7.5 alkyne, and how do they enhance its utility in biological imaging?

this compound exhibits strong near-infrared (NIR) fluorescence (emission ~800 nm), which reduces background autofluorescence and increases tissue penetration depth compared to visible-light dyes. Its sulfonation improves water solubility, enabling stable aqueous solutions for in vivo applications. The alkyne group facilitates site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for bioorthogonal labeling .

Methodological Tip : For optimal imaging, use excitation wavelengths between 750–780 nm and emission filters ≥800 nm. Validate dye stability by measuring fluorescence intensity over time in PBS or serum-containing buffers to assess aggregation or quenching .

Q. How should researchers design a robust protocol for conjugating this compound to biomolecules via click chemistry?

  • Step 1 : Prepare azide-functionalized biomolecules (e.g., antibodies, peptides) using NHS-azide reagents.
  • Step 2 : Optimize reaction conditions: 1–10 µM dye, 1 mM CuSO₄, 2–5 mM sodium ascorbate, and 0.1–1 mM THPTA ligand in PBS (pH 7.4) at 25°C for 1–2 hours.
  • Step 3 : Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye and copper residues .

Validation : Confirm conjugation efficiency using SDS-PAGE with in-gel fluorescence scanning or MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound’s molecular formula impact experimental reproducibility, and how should researchers address this?

Discrepancies in reported molecular formulas (e.g., C₄₆H₄₆K₃N₃O₁₃S₄ vs. C₄₈H₄₈N₃K₃O₁₃S₄) may arise from synthesis protocols or counterion adjustments. This variability can affect molar extinction coefficients and conjugation efficiency.

Mitigation Strategies :

  • Characterize each batch using high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy to determine purity and extinction coefficients.
  • Include internal controls (e.g., a reference conjugate) in experiments to normalize fluorescence signals .

Q. What experimental approaches can resolve contradictions in fluorescence attenuation observed during longitudinal in vivo imaging?

Fluorescence loss may stem from photobleaching, metabolic clearance, or dye aggregation. To isolate causes:

  • Photobleaching Test : Image dye-injected animals under reduced light exposure and compare signal decay rates.
  • Biodistribution Analysis : Harvest tissues at timed intervals and quantify dye content via HPLC or fluorescence plate readers.
  • Aggregation Check : Measure hydrodynamic diameter using dynamic light scattering (DLS) in physiological buffers .

Example Workflow :

Time Point (h)Fluorescence Intensity (AU)Tissue Concentration (nM)Hydrodynamic Diameter (nm)
010,0001005.2
246,500655.5
483,2003012.1

Data Interpretation: A spike in hydrodynamic diameter at 48 h suggests aggregation, necessitating formulation optimizers (e.g., surfactants) .

Q. How can researchers optimize this compound for dual-modal imaging (fluorescence + PET/MRI) while maintaining bioactivity?

  • Strategy : Synthesize heterobifunctional probes by conjugating the alkyne to chelators (e.g., DOTA for ⁶⁴Cu PET) or gadolinium complexes.
  • Validation :
  • Assess radiolabeling efficiency (≥95% for PET) using radio-TLC.
  • Measure relaxivity (r₁) for MRI contrast enhancement.
  • Confirm target binding affinity via SPR or flow cytometry .

Data Analysis and Reporting Guidelines

Q. What statistical methods are critical for analyzing this compound-based imaging data?

  • Use nonparametric tests (e.g., Mann-Whitney U) for non-Gaussian distributed signals.
  • Apply correction factors (e.g., autofluorescence subtraction, depth-dependent attenuation) using software like FIJI/ImageJ with NIR-specific plugins .

Q. How should researchers document synthesis and characterization data to meet journal standards?

  • Include HRMS, ¹H/¹³C NMR, and HPLC traces in supplementary materials.
  • Report fluorescence quantum yield (Φ) relative to ICG (Φ = 0.12) and extinction coefficients (ε) at λₐᵦₛ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfo-Cyanine7.5 alkyne
Reactant of Route 2
Reactant of Route 2
Sulfo-Cyanine7.5 alkyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.